2-Phenylazetidine

Beschreibung

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Azetidines are four-membered saturated heterocycles containing a nitrogen atom. longdom.orgscispace.com They represent a crucial class of aza-heterocyclic compounds with notable biological activities, making them a compelling subject for synthetic chemists. acs.org The azetidine (B1206935) scaffold is a key structural motif in a wide array of natural products and synthetic compounds that exhibit distinct physiological functions. researchgate.netresearchgate.net Despite their importance, azetidines have been explored less extensively than their five- and six-membered counterparts, largely due to the challenges associated with the synthesis of the strained four-membered ring. acs.orgresearchgate.net

Nevertheless, the unique properties of the azetidine ring have led to its increasing use in medicinal chemistry. acs.org The incorporation of an azetidine moiety into a drug molecule can enhance its metabolic stability and improve its binding interactions with biological targets. longdom.org Consequently, there has been a growing interest in developing new synthetic methods to access a diverse range of functionalized azetidines. researchgate.netfrontiersin.org

Comparative Analysis of Azetidine Ring Strain and Stability with Aziridines and Pyrrolidines

The reactivity of azetidines is largely governed by their considerable ring strain. rsc.orgrsc.org A comparative analysis of the ring strain energies of small nitrogen heterocycles reveals the unique position of azetidine.

| Compound | Ring Strain (kcal/mol) |

| Aziridine | 27.7 |

| Azetidine | 25.4 |

| Pyrrolidine (B122466) | 5.4 |

| Data sourced from multiple scientific publications. researchgate.netrsc.org |

As the table indicates, the ring strain of azetidine is intermediate between that of the highly strained and reactive aziridines and the relatively strain-free and unreactive pyrrolidines. rsc.org This balance of strain and stability makes azetidines both handleable and capable of undergoing unique chemical transformations under appropriate conditions. rsc.orgrsc.org The ring strain energy of azetidine is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and cyclopropane (B1198618) (27.6 kcal/mol). researchgate.net While the strain in azetidines predisposes them to ring-opening reactions, they are significantly more stable and easier to handle than aziridines. rsc.orgacs.org

Prevalence of Azetidine Scaffolds in Natural Products and Pharmacologically Active Compounds

The azetidine ring is a privileged motif found in a variety of natural products and pharmacologically active compounds. researchgate.netrsc.org The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis (lily of the valley) in 1955 and acts as a proline receptor antagonist. researchgate.net Other natural products containing the azetidine moiety include penaresidins A and B, which have shown toxicity to tumor cells, and nicotianamine. researchgate.netumich.edu

In the realm of pharmaceuticals, the azetidine scaffold is present in a number of approved drugs. semanticscholar.org For instance, azelnidipine (B1666253) is an antihypertensive drug that functions as a calcium channel blocker. rsc.orgmdpi.com Other examples include cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant. rsc.org The incorporation of the azetidine ring in these molecules is often crucial for their therapeutic effects. longdom.org

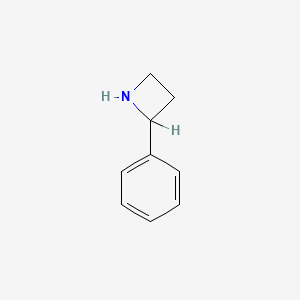

General Overview of 2-Phenylazetidine as a Core Structure for Chemical Research

This compound is a derivative of azetidine where a phenyl group is attached to the carbon atom at the 2-position of the ring. cymitquimica.com This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules, including potential pharmaceuticals and agrochemicals. cymitquimica.com The presence of the phenyl group introduces aromatic characteristics that can influence its reactivity and interactions with other chemical species. cymitquimica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNGGMJEJSANIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340982 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22610-18-0 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylazetidine and Its Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring has traditionally been achieved through the cyclization of linear precursors and cycloaddition reactions. acs.org These methods remain fundamental in the synthesis of azetidine-containing molecules.

Cyclization Reactions of Linear Precursors

The intramolecular cyclization of appropriately functionalized linear molecules is a primary strategy for synthesizing azetidines. rsc.org This approach involves the formation of a new bond between a nitrogen atom and a carbon atom within the same molecule to close the ring.

A prevalent method for azetidine synthesis involves the intramolecular nucleophilic displacement of a leaving group, such as a halide, sulfonic ester (e.g., tosylate, mesylate), or triflate, by a nitrogen nucleophile. acs.org This reaction is a classic example of an intramolecular SN2 reaction. The general scheme involves a γ-amino alcohol or a related precursor where the hydroxyl group is converted into a good leaving group. Subsequent treatment with a base facilitates the ring-closing reaction.

For instance, the synthesis of N-substituted azetidines can be accomplished by treating a 3-haloamine with a base. msu.edu The success of this cyclization is often dependent on factors such as the nature of the leaving group, the solvent, and the base used.

A straightforward synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol. researchgate.net This one-pot reaction demonstrates the utility of triflates as excellent leaving groups in azetidine formation.

| Precursor Type | Leaving Group | Product | Ref. |

| γ-Haloamine | Halide | N-Substituted Azetidine | msu.edu |

| 2-Substituted-1,3-propanediol bis-triflate | Triflate | 1,3-Disubstituted Azetidine | researchgate.net |

A significant challenge in the synthesis of azetidines via intramolecular nucleophilic substitution is the competition with elimination reactions. acs.org The strain of the four-membered ring being formed can make the transition state for cyclization less favorable than that for elimination, leading to the formation of unsaturated open-chain products. acs.orgnih.gov The choice of base and reaction conditions is critical to minimize this side reaction. For example, using a non-nucleophilic, sterically hindered base can favor the desired cyclization over elimination.

The Thorpe-Ingold effect, where gem-dimethyl substitution on the linear precursor favors a coiled conformation, can also promote cyclization over competing reactions. msu.edu

Achieving stereochemical control during the synthesis of substituted azetidines is a key objective, particularly for the development of chiral therapeutic agents. When the linear precursor contains stereocenters, the cyclization process must be controlled to produce the desired diastereomer.

The stereochemistry of the substituents on the azetidine ring is often retained from the precursor under the reaction conditions for the reduction of N-substituted azetidin-2-ones to N-substituted azetidines using reagents like diborane (B8814927) or lithium aluminum hydride. acs.org The synthesis of enantiomerically pure azetidines has been achieved with yields ranging from 44% to 80% using methods that control stereochemistry. acs.org

A stereoselective synthesis of trans-1,2,3-trisubstituted azetidines has been reported from cis- and trans-2,3-disubstituted oxiranes. researchgate.net This method utilizes a superbase to promote a diastereoselective rearrangement. Furthermore, the synthesis of an enantiomerically pure trans-3-[1-hydroxy-2-(trityloxy)ethyl]-1-methyl-2-phenylazetidine has been accomplished from a cis-2,3-epoxy-4-(trityloxy)butan-1-ol, highlighting the potential for high stereochemical control. researchgate.net

| Starting Material | Key Reagent/Condition | Product Stereochemistry | Ref. |

| N-Substituted Azetidin-2-ones | LiAlH₄, Diborane | Retention of stereochemistry | acs.org |

| cis- and trans-2,3-disubstituted oxiranes | Superbase (LiDA-KOR) | trans-1,2,3-trisubstituted azetidines | researchgate.net |

| cis-2,3-epoxy-4-(trityloxy)butan-1-ol | Enzymatic kinetic resolution, organometallic base | Enantiomerically pure trans-azetidine | researchgate.net |

Intramolecular nucleophilic substitution (SNi) reactions represent a specific pathway where the nucleophile and the leaving group are part of the same molecule, often leading to retention of configuration. lscollege.ac.in This mechanism is characterized by the formation of an intimate ion pair, preventing complete dissociation and subsequent racemization that would occur via a free carbocation. lscollege.ac.in

While classic SNi reactions are well-documented, their application in azetidine synthesis is part of the broader family of intramolecular cyclizations. The key principle is the internal attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule. organic-chemistry.org The efficiency of such reactions is influenced by the nature of the nucleophile, the size of the ring being formed, and the conformational rigidity of the precursor. organic-chemistry.org

Nucleophilic Displacement of Leaving Groups (e.g., Halides, Sulfonic Esters, Triflates) by Nitrogen Nucleophiles

Cycloaddition Reactions

[2+2] Cycloaddition reactions provide a powerful and atom-economical route to azetidine rings. One of the most well-known examples is the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). acs.org These β-lactams can then be reduced to the corresponding azetidines. acs.org

The Staudinger reaction often proceeds with a high degree of stereoselectivity, with a general preference for the formation of cis diastereoisomers. acs.org This stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on the imine and ketene. For example, a Lewis acid-catalyzed [2+2] cycloaddition has been shown to proceed at lower temperatures with higher diastereoselectivity. acs.org

Another approach involves the photocycloaddition of imines and alkenes, although this method is more commonly applied to the synthesis of other heterocyclic systems. nih.gov The development of metal-mediated [2+2] cycloadditions has expanded the scope and efficiency of this strategy for constructing azetidine rings. researchgate.net

| Reactants | Reaction Type | Intermediate/Product | Ref. |

| Imine + Ketene | Staudinger [2+2] Cycloaddition | β-Lactam (Azetidin-2-one) | acs.org |

| Imine + Alkene | [2+2] Photocycloaddition | Azetidine | nih.gov |

| Iminopyruvate + Aryl alkyne | Lewis acid-catalyzed [2+2] cycloaddition | 2-Azetine | researchgate.net |

[2+2] Cycloaddition Approaches

The formation of four-membered rings via the concerted or stepwise union of two two-atom components is a primary strategy for synthesizing azetidines and their derivatives. These methods include the well-established Staudinger reaction, which yields β-lactam precursors, and modern photochemical methods like the Aza Paternò-Büchi reaction.

The Staudinger cycloaddition, discovered in 1907, is a cornerstone of β-lactam (2-azetidinone) synthesis and remains one of the most versatile methods for creating the 2-azetidinone ring. sigmaaldrich.comsemanticscholar.org These β-lactams are valuable precursors to azetidines; for instance, a 2-phenylazetidin-2-one can be readily reduced to a 2-phenylazetidine while retaining the stereochemistry of the ring substituents. researchgate.net The reaction involves the [2+2] cycloaddition of a ketene and an imine. semanticscholar.orgCurrent time information in Bangalore, IN. To generate a 2-phenylazetidinone, either the imine (e.g., derived from benzaldehyde) or the ketene (e.g., phenylketene) must contain a phenyl substituent that will ultimately be positioned at the C2 of the lactam ring.

The reaction proceeds through a two-step mechanism. The initial step is a nucleophilic attack from the imine nitrogen onto the central carbon of the ketene, which generates a zwitterionic intermediate. Current time information in Bangalore, IN.acs.org This intermediate then undergoes a subsequent conrotatory electrocyclization (ring closure) to form the four-membered β-lactam ring. sigmaaldrich.comwikipedia.org

The stereochemical outcome of the Staudinger reaction is a complex function of reactant structure, solvent, and temperature, and is determined during the ring-closing step of the zwitterionic intermediate. libretexts.org The competition between direct ring closure and isomerization of the intermediate dictates the final diastereoselectivity (cis vs. trans). Current time information in Bangalore, IN.

Generally, the reaction of an (E)-imine with a ketene tends to produce a cis-β-lactam. semanticscholar.org This outcome is favored by factors that accelerate the ring closure relative to isomerization, such as electron-donating substituents on the ketene and electron-withdrawing groups on the imine. Current time information in Bangalore, IN. Conversely, conditions that slow the ring closure, such as electron-withdrawing ketene substituents or electron-donating imine substituents, allow for isomerization of the intermediate, often leading to the formation of the more thermodynamically stable trans-β-lactam. Current time information in Bangalore, IN.

For enantioselective synthesis, chiral catalysts have been developed. Planar-chiral derivatives of 4-(dimethylamino)pyridine and N-heterocyclic carbenes (NHCs) have been shown to catalyze the Staudinger reaction to produce β-lactams in high yields with excellent diastereoselectivity and enantioselectivity. koyauniversity.org The choice of the N-protecting group on the imine can also have a profound and unanticipated impact on stereoselectivity. For example, in certain catalytic systems, N-tosyl imines preferentially yield cis β-lactams, whereas N-triflyl imines favor the formation of trans isomers. pearson.com

| Imine N-Substituent | Catalyst | Major Product Isomer | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Tosyl (Ts) | Planar-chiral Azaferrocene | cis | - | - |

| Triflyl (Tf) | Planar-chiral Azaferrocene | trans | 95:5 | 92 |

The stereochemical outcome of the Staudinger reaction is not solely dependent on the initial geometry of the imine. The process is significantly influenced by potential isomerization events, either of the starting imine (E/Z isomerization) before cycloaddition or of the zwitterionic intermediate after the initial C-N bond formation. sigmaaldrich.comsemanticscholar.org

The general rule that (E)-imines yield cis-β-lactams and (Z)-imines yield trans-β-lactams holds true when the ring closure is rapid. semanticscholar.org However, if the rate of rotation around the newly formed N1-C4 bond in the zwitterionic intermediate is faster than the rate of cyclization, stereochemical information can be lost. This rotation allows the intermediate formed from an (E)-imine to equilibrate, which can lead to the formation of the trans-β-lactam. semanticscholar.org

Furthermore, the starting imine itself can undergo in situ E/Z isomerization, and the energy barrier for this process can be competitive with the activation energy of the cycloaddition itself. sigmaaldrich.comwikipedia.org This pre-cycloaddition isomerization can also result in the formation of trans products from a starting material that is predominantly the (E)-isomer. semanticscholar.org Therefore, the final stereochemistry is determined by a delicate balance between the rate of imine isomerization, the rate of zwitterion formation, and the rate of ring closure. sigmaaldrich.com

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine ring. While classically conducted with high-energy UV light, modern methods utilize visible-light photocatalysis, offering milder and more selective reaction conditions. This approach is highly effective for synthesizing functionalized azetidines, including this compound derivatives.

In a typical reaction to form a this compound, a styrene (B11656) derivative (the alkene component) undergoes cycloaddition with an imine, such as an oxime. The reaction is facilitated by a photocatalyst, often an iridium or ruthenium complex, which absorbs visible light. This strategy overcomes challenges associated with the direct photoexcitation of imines, which can lead to unproductive relaxation pathways like isomerization instead of cycloaddition.

| Styrene Derivative | Imine Derivative (Oxime) | Photocatalyst | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 4-Methylstyrene | O-Methyl-2-naphthaldoxime | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 99 | >20:1 |

| 4-Bromostyrene | O-Methyl-2-naphthaldoxime | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 96 | >20:1 |

| 4-Methoxystyrene | O-Methyl-2-naphthaldoxime | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 85 | >20:1 |

Mechanistic investigations reveal that the visible-light-mediated aza Paternò-Büchi reaction typically proceeds via a triplet energy transfer mechanism. The photocatalyst absorbs a photon and is promoted to an excited state. It then transfers its energy to the alkene (e.g., styrene), generating a triplet excited state of the alkene.

This triplet styrene then reacts with the ground-state imine. The reaction proceeds in a stepwise manner, first forming a C-C bond to generate a 1,4-biradical intermediate. This biradical intermediate is a key species where stereochemical information can be lost. Free rotation can occur around the newly formed C-C single bond before the second bond closes to form the azetidine ring. This rotation allows for stereoconvergence, meaning that either an (E)- or (Z)-alkene can lead to the same major diastereomer of the product. The subsequent steps involve intersystem crossing from the triplet biradical to a singlet biradical, which then undergoes the final ring-closing C-N bond formation to yield the azetidine product. The reversibility of the initial C-C bond formation can also contribute to a loss of stereoinformation, as the components can separate and re-react.

Visible-Light-Promoted Aza Paternò-Büchi Reactions

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, most famously represented by the Diels-Alder reaction, is a powerful and widely used method for forming six-membered rings. wikipedia.org The reaction involves the combination of a 4π-electron component (a conjugated diene) and a 2π-electron component (a dienophile) in a concerted, pericyclic process to create a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org

When one or more atoms in the diene or dienophile is a heteroatom, the reaction is termed a hetero-Diels-Alder reaction, which is a key strategy for synthesizing six-membered heterocycles. sigmaaldrich.com However, the direct synthesis of four-membered rings like azetidines via a [4+2] cycloaddition pathway is not a standard or mechanistically viable transformation. The fundamental electronic and orbital symmetry rules governing [4+2] cycloadditions are geared towards the formation of six-membered rings. wikipedia.org While some complex reactions involving α,β-unsaturated imines may present ambiguity between [2+2] and [4+2] reaction pathways, the [4+2] route in these cases leads to six-membered heterocyclic products, not azetidines. semanticscholar.org As such, this class of reactions is not typically employed for the direct synthesis of the this compound core.

Modern and Advanced Synthetic Strategies for this compound

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, stands as a prominent and widely utilized method for the synthesis of azetidines, including this compound. acs.org The accessibility of β-lactam precursors makes this reductive approach a cornerstone in the synthesis of the strained four-membered azetidine ring system. acs.orgdoi.org

A variety of reducing agents have been successfully employed for the conversion of N-substituted azetidin-2-ones to their corresponding azetidines. The selection of the reagent can influence the efficiency and outcome of the reduction. Commonly used reagents include diborane (B₂H₆) in tetrahydrofuran (B95107), lithium aluminum hydride (LiAlH₄), and alanes. acs.orgresearchgate.net

Alane (AlH₃) and its derivatives, such as chloroalanes (AlH₂Cl or AlHCl₂), are noted for their efficiency in this transformation. acs.org In particular, alane reductions are often cleaner, avoiding the formation of 3-aminopropanol byproducts that can sometimes occur with diborane or LiAlH₄. acs.orgresearchgate.net The reduction is typically carried out in a suitable solvent like ether. acs.org

The following table summarizes common reagents and their general conditions for the reduction of β-lactams to azetidines:

| Reagent | Typical Conditions | Notes |

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Can sometimes lead to ring-opened byproducts. acs.orgresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | A powerful reducing agent, effective for many substrates. acs.orgnih.gov |

| Alane (AlH₃) | Ether | Generally provides good yields and avoids certain byproducts. acs.orgresearchgate.net |

| Chloroalanes (AlH₂Cl, AlHCl₂) | Not specified | Known for their potency and selectivity in β-lactam reductions. acs.org |

This table is generated based on data from multiple sources. acs.orgresearchgate.netnih.gov

A significant advantage of the reduction of β-lactams is the retention of stereochemistry at the ring's substituent-bearing carbons. acs.orgresearchgate.net This stereochemical integrity is crucial when synthesizing enantiomerically pure or diastereomerically defined azetidines. The reduction process, whether with diborane or alane, reliably preserves the existing stereocenters of the β-lactam precursor. acs.orgresearchgate.net This feature is particularly valuable in the synthesis of complex molecules where precise stereochemical control is paramount. For instance, the reduction of a chiral β-lactam will yield the corresponding chiral azetidine with the same relative stereochemistry.

Transition Metal Catalyzed Reactions

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel pathways with high efficiency and selectivity. rsc.orgrecercat.cat Palladium-catalyzed reactions, in particular, have been instrumental in developing modern strategies for constructing the azetidine ring.

Palladium catalysts have been successfully employed in the cyclization of appropriate precursors to form the azetidine ring. One such strategy involves the carbopalladation of amino allenes. This method provides a route to substituted azetidines through a palladium-catalyzed intramolecular reaction.

Another significant advancement is the palladium-catalyzed intramolecular cyclization of amino esters. For example, arylglycine derivatives can be cyclized to form azetidine-1,2-dicarboxylates using a palladium catalyst in conjunction with a suitable base. bristol.ac.uk

A highly innovative and efficient method for azetidine synthesis involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.orgorganic-chemistry.org This strategy allows for the direct formation of a C-N bond by activating a typically unreactive C(sp³)–H bond. organic-chemistry.org The reaction is often facilitated by a directing group, such as a picolinamide (B142947) (PA) group, which positions the palladium catalyst in proximity to the targeted C-H bond. recercat.catorganic-chemistry.org

This method has proven effective for the synthesis of various functionalized azetidines. rsc.org The key to this transformation is the generation of a high-valent palladium(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring. rsc.orgrecercat.cat The use of an appropriate oxidant, such as a benziodoxole tosylate in combination with silver acetate (B1210297) (AgOAc), is crucial for promoting the desired reductive elimination pathway. rsc.orgresearchgate.net

The following table highlights key aspects of this palladium-catalyzed reaction:

| Catalyst System | Directing Group | Key Features |

| Pd(OAc)₂ / Oxidant | Picolinamide (PA) | Enables amination of unactivated C(sp³)–H bonds. organic-chemistry.org |

| Pd(II) / Benziodoxole tosylate / AgOAc | Amine Substrate | Tolerant of various functional groups, allows for diastereoselective synthesis. rsc.orgresearchgate.net |

This table is generated based on data from multiple sources. rsc.orgorganic-chemistry.orgresearchgate.net

This C-H activation approach represents a significant step forward in the synthesis of complex azetidine structures, including those derived from chiral α-amino alcohols, leading to the formation of enantiopure azetidines. researchgate.net

Electroreductive Intramolecular Cross-Coupling

Electroreductive intramolecular cross-coupling presents an effective method for synthesizing azetidine rings. This technique involves the electrochemical reduction of chiral aromatic α-imino esters, which can be prepared from (S)-α-amino acids. nih.govresearchgate.net The reaction, conducted in the presence of chlorotrimethylsilane (B32843) and triethylamine, yields mixed ketals of cis-2,4-disubstituted azetidine-3-ones stereospecifically. nih.gov

The process has been shown to produce the four-membered cyclized products with high diastereomeric excess (>99% de) and enantiomeric excess (85-99% ee). nih.gov The use of Bu4NClO4 as a supporting electrolyte and a platinum cathode has been found to give the best results for this electroreductive cyclization. nih.gov X-ray crystallography has confirmed the absolute stereochemistry of the resulting single stereoisomers as (2R,3R,4S). nih.gov Computational calculations of the transition states support the stereospecific formation of these isomers. nih.gov Interestingly, the electroreduction of an aromatic imino ester derived from (S)-glutamic acid also stereospecifically affords a mixed ketal of a cis-2,4-disubstituted azetidine-3-one. researchgate.net

An electrocatalytic approach for the intramolecular hydroamination of allylic sulfonamides has also been developed, providing access to azetidines. researchgate.net This method merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. researchgate.net

Superbase-Induced Ring-Closure Reactions

Superbase-induced ring-closure reactions provide a powerful and selective method for the synthesis of 2-arylazetidines from acyclic precursors. acs.orgnih.gov

Under these kinetically controlled conditions, the reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgnih.gov The reaction exhibits remarkable functional group tolerance and proceeds with high diastereoselectivity, yielding trans-substituted azetidines. acs.orgresearchgate.net For instance, the reaction of (1-methyl-2-phenylazetidin-3-yl)methanol from its corresponding oxirane precursor resulted in an 87% yield. acs.orgnih.gov The use of other bases like LDA, LiTMP, or KHMDS alone did not yield the desired product, highlighting the specific role of the LiDA-KOR superbase. acs.org

Table 1: Optimized Conditions for Superbase-Induced Azetidine Synthesis vulcanchem.com

| Parameter | Value |

|---|---|

| Base | LDA/KOR (3:1 ratio) |

| Temperature | -78°C |

| Solvent | Tetrahydrofuran (THF) |

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and explain the observed regio- and diastereoselectivity in superbase-induced ring closures. acs.orgvulcanchem.com These calculations have confirmed that the formation of the azetidine ring is kinetically favored over the formation of the five-membered pyrrolidine ring. acs.org

The calculations show that the transition state leading to the azetidine product has a lower activation energy (ΔG‡) compared to the transition state for the pyrrolidine product, with a difference of approximately 12 kJ/mol. vulcanchem.com The computational models indicate that the deprotonated benzylic carbon of the intermediate attacks the oxirane ring. researchgate.net The calculations for the conversion of the epoxide intermediate to the possible products show that the transition state for the formation of the trans-azetidine is the most favorable. researchgate.net This kinetic control dictates the exclusive formation of the four-membered ring. acs.org The theoretical findings are in strong agreement with the experimental results, where only azetidine derivatives were isolated. researchgate.net

Stereoselective Synthesis of Chiral 2-Arylazetidines

The demand for enantiomerically pure 2-arylazetidines has driven the development of several stereoselective synthetic routes. These methods often employ chiral auxiliaries, chiral reagents, or asymmetric catalytic processes to control the stereochemical outcome of the reaction. An efficient route to substituted N-sulfinyl and N-sulfonyl azetidines involves an imino-aldol reaction of ester enolates with non-racemic aldimines to produce β-amino esters. nih.govrsc.org Subsequent reduction and cyclization yield the desired non-racemic azetidines with high stereoselectivity. nih.govrsc.org

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of 2-arylazetidines. The N-sulfinyl group, in particular, has proven to be an effective chiral auxiliary. rsc.orgrsc.org In this approach, enantiomerically pure N-sulfinyl imines are used as the source of chirality. rsc.org The reaction of these chiral imines with ester enolates, followed by reduction and cyclization, affords enantiopure N-sulfinyl azetidines. rsc.orgrsc.org

For instance, the reaction of an N-sulfinyl-β-amino ester with a reducing agent like lithium aluminum hydride (LAH) yields the corresponding N-sulfinyl-γ-amino alcohol. rsc.org This intermediate can then undergo intramolecular cyclization upon treatment with a base such as potassium hydroxide (B78521) (KOH) and tosyl chloride (TsCl) to furnish the desired enantiopure 2-aryl-N-sulfinylazetidine in good yield and with excellent diastereoselectivity. rsc.orgrsc.org The N-sulfinyl auxiliary can later be removed under acidic conditions. rsc.org

Table 1: Synthesis of Chiral 2-Aryl-N-sulfinylazetidines

| Entry | Starting Ester | Intermediate Alcohol (% Yield) | Final Azetidine (% Yield) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| 1 | 10a | 11a (95%) | 12a (70%) | >99% |

| 2 | 10b | 11b (81%) | 12b (82%) | >99% |

| 3 | 10c | 11c (75%) | 12c (85%) | >99% |

| 4 | 10d | 11d (73%) | 12d (75%) | >99% |

| 5 | 10e | 11e (78%) | 12e (81%) | >99% |

Data sourced from a study on the synthesis of 2-aryl/alkyl-N-sulfinylazetidines. rsc.org

Chiral tert-butanesulfinamides are another class of highly effective chiral auxiliaries for the asymmetric synthesis of C2-substituted azetidines. acs.orgsigmaaldrich.com These compounds, readily available and inexpensive, can be condensed with aldehydes to form chiral N-tert-butanesulfinyl imines. acs.orgsigmaaldrich.com The tert-butanesulfinyl group directs the stereoselective addition of nucleophiles to the imine, leading to the formation of enantioenriched products. sigmaaldrich.com

A general and scalable method involves the use of chiral tert-butanesulfinamides to prepare a range of enantioenriched C2-substituted azetidines, including those with phenyl, substituted phenyl, vinyl, and alkyl groups at the 2-position. acs.org The process has been successfully demonstrated on a gram scale for the synthesis of (R)-1-((S)-tert-butylsulfinyl)-2-phenylazetidine. acs.org Derivatization strategies have also been developed, including a one-pot sequence for chlorosulfinamide cyclization, N-deprotection, and acylation. acs.org

Asymmetric ring-opening reactions of activated aziridines provide a pathway to chiral 2-arylazetidine precursors. iitk.ac.in For example, the domino ring-opening cyclization of activated aziridines with various nucleophiles can lead to the formation of functionalized heterocyclic systems. iitk.ac.in While not a direct synthesis of azetidines, the resulting products can be further manipulated to form the desired four-membered ring. More directly, the stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of an acid, such as Cu(OTf)₂, can be used to synthesize chiral 2-oxazolines. mdpi.comresearchgate.net This highlights the utility of the this compound scaffold in accessing other chiral heterocycles. mdpi.comresearchgate.net

Ring Contraction Strategies

Ring contraction of larger heterocyclic rings is a less common but viable strategy for the synthesis of azetidines. acs.org For example, the Tiffeneau–Demjanov rearrangement, typically used for ring expansion, can be adapted for ring contraction under specific conditions where the amine is part of the ring. d-nb.info Another approach involves the oxidative cleavage of cycloalk-2-enylphosphonates, which, upon treatment with a base, can yield one-carbon ring-contracted products. tminehan.com

Cyclization of Preformed Chains

The most common method for forming the azetidine ring is the cyclization of a preformed chain, typically involving the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.orgdipc.org A key step in many syntheses of 2-phenylazetidines is the cyclization of a γ-amino alcohol or a related derivative. rsc.orgrsc.org For instance, N-tosyl-γ-amino alcohols can be cyclized using tosyl chloride and a strong base like potassium hydroxide in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions to afford the corresponding N-tosylazetidines. rsc.orgrsc.org

Table 2: Cyclization of N-Tosyl-γ-amino Alcohols to 2-Phenyl-N-tosylazetidines

| Entry | γ-Amino Alcohol | Product | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | (R)-4a | (R)-5a | 75 | 84% |

Data from the synthesis of chiral 2-aryl-N-tosylazetidine. rsc.org

Functional Group Transformations on the Azetidine Ring

Once the azetidine ring is formed, further functionalization can be achieved through various transformations. ub.bwontosight.ai A common example is the reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines. ub.bwacs.org This reduction is often carried out using reagents like lithium aluminum hydride (LiAlH₄) or a mixture of LiAlH₄ and aluminum trichloride. acs.orgwikipedia.org The stereochemistry of the substituents on the ring is generally retained during this process. acs.org Additionally, the N-substituent on the azetidine ring can be modified or removed to allow for further derivatization. For example, an N-sulfinyl group can be cleaved under acidic conditions, and the resulting free amine can be acylated or undergo other transformations. rsc.orgacs.org

Reactivity and Mechanistic Studies of 2 Phenylazetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

The reactivity of azetidines, including 2-phenylazetidine, is fundamentally driven by the significant strain within the four-membered ring. rsc.orgrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees. numberanalytics.com In azetidine, the C-N-C bond angle is approximately 88°, leading to a ring strain energy of about 25.4 kcal/mol. rsc.orgvulcanchem.com This inherent instability makes the azetidine ring susceptible to reactions that can alleviate this strain, primarily through ring-opening. rsc.orgrsc.org

To understand the reactivity of azetidines, it is useful to compare them with their three-membered and five-membered ring counterparts, aziridines and pyrrolidines, respectively.

Aziridines : These three-membered rings exhibit a higher ring strain (approximately 27.7 kcal/mol) than azetidines. rsc.org This increased strain makes aziridines more reactive and less stable, often complicating their handling. rsc.orgrsc.org The reactivity of aziridinium (B1262131) ions to ring-opening is significantly faster than that of azetidinium ions. acs.org

Pyrrolidines : In contrast, five-membered pyrrolidine (B122466) rings have a much lower ring strain (approximately 5.4 kcal/mol). rsc.org This makes them significantly more stable and less reactive compared to azetidines. rsc.org

The intermediate ring strain of azetidines provides a unique balance between stability and reactivity. rsc.orgrsc.org They are stable enough for practical handling but can be induced to undergo ring-opening reactions under appropriate conditions, making them versatile building blocks in organic synthesis. rsc.orgrsc.orgacs.org

Table 1: Comparison of Ring Strain in Cyclic Amines

| Compound | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

Ring-Opening Reactions of this compound Derivatives

The presence of the phenyl group at the C2 position influences the regioselectivity of ring-opening reactions. Various reaction types, including nucleophilic ring-opening, ring expansion, and isomerization, have been explored.

Nucleophilic attack on activated azetidine derivatives is a common method for ring-opening. For instance, N-tosyl-2-phenylazetidines can undergo SN2-type ring-opening. researchgate.net The regioselectivity of this process is influenced by the substituents on the ring. In the case of 2-phenyl-3-azetidinols, nucleophilic attack leads to cleavage of the N-C2 bond with an inversion of configuration at the C2 position. researchgate.net Lewis acids like Yb(OTf)₃ can activate the azetidine ring, facilitating nucleophilic attack by arenes and heteroarenes to produce 3,3-diarylpropylamine derivatives. acs.org

Azetidines can undergo ring expansion to form larger heterocyclic systems. For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org The presence of an aryl group, such as the phenyl group in this compound derivatives, can stabilize this carbocation. acs.org Theoretical studies on the ring expansion of 2-chloromethyl azetidine to 3-chloro pyrrolidine have shown that the reaction pathway can differ depending on the solvent. researchgate.net

An efficient synthesis of chiral 2-oxazolines can be achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.comnih.gov This reaction is typically promoted by either Brønsted or Lewis acids, with Cu(OTf)₂ being particularly effective. mdpi.comnih.gov The process involves the ring-opening of the azetidine followed by cyclization to form the more stable five-membered oxazoline (B21484) ring. mdpi.com The reaction conditions can be optimized, and various amides with aryl, heteroaryl, and alkyl groups have been successfully isomerized. mdpi.com

Table 2: Catalyst Effect on the Isomerization of 3-Amido-2-Phenyl Azetidine

| Catalyst | Result |

| None (reflux in 1,2-dichloroethane (B1671644) or toluene) | No isomerization mdpi.com |

| DABCO, t-BuOK, NaH | No isomerization mdpi.com |

| Cu(OTf)₂ | Successful isomerization to 2-oxazolines mdpi.comnih.gov |

| CF₃COOH | Successful isomerization for substrates with hydroxyl or amino groups mdpi.com |

A novel approach to the functionalization of azetidines involves the deconstructive isomerization of azetidinols through C-C bond cleavage. N-heterocyclic carbene (NHC) catalysis has been shown to promote this transformation, leading to the formation of α-amino ketones and oxazol-2-one derivatives. rsc.orgrsc.org DFT calculations support a mechanism where the NHC facilitates a concerted proton transfer and ring-opening process via C-C bond cleavage. rsc.orgrsc.org This method is notable for being metal-free and proceeding with excellent regioselectivity. rsc.orgrsc.org

Functionalization of the Azetidine Ring

The functionalization of the azetidine ring, particularly in 2-arylazetidines, is a subject of significant research, as it opens pathways to a diverse range of substituted nitrogen heterocycles. uniba.itresearchgate.net These substituted azetidines are of interest in medicinal chemistry and stereoselective synthesis. uniba.it

Direct metal-based functionalization, especially lithiation, is a powerful method for introducing substituents onto the azetidine ring. uniba.it The process involves the deprotonation of the ring using a strong base, creating a metallated intermediate that can then react with various electrophiles. uniba.itrsc.org The choice of the N-substituent on the azetidine ring plays a crucial role in directing the regioselectivity of this functionalization. acs.org

The reaction conditions, including the base, solvent, temperature, and concentration, are critical for the success of these reactions. For instance, in the lithiation of N-Boc-2-phenylazetidine, sec-butyllithium (B1581126) (s-BuLi) in tetrahydrofuran (B95107) (THF) at very low temperatures (-98 °C) was found to be effective. rsc.org Different lithiating agents like n-hexyllithium, n-butyllithium, lithium diisopropylamide (LDA), and lithium 2,2,6,6-tetramethylpiperidide (LTMP) have been explored, with varying degrees of success depending on the specific substrate and desired outcome. rsc.orgacs.org

The regioselectivity of metalation on 2-arylazetidines is highly dependent on the nature of the substituent on the nitrogen atom. acs.org For N-alkyl-2-arylazetidines, lithiation tends to occur at the ortho-position of the aryl ring. acs.org In contrast, for N-Boc protected 2-arylazetidines, deprotonation happens at the benzylic C2 position of the azetidine ring. rsc.orgacs.org

Stereoselectivity is another key aspect of these functionalization reactions. In the synthesis of certain 2-arylazetidines, a trans geometry between the substituents at the C2 and C3 positions of the azetidine ring is preferentially formed. acs.org Spectroscopic methods like ROESY and NOESY have been used to confirm the stereochemical outcome. acs.org The stereoselectivity of electrophilic trapping of lithiated azetidines can be influenced by the nature of the electrophile itself. uniba.it For example, deuteration has shown a preference for a cis-addition, while other electrophiles may favor a trans-attack. uniba.it

Once the metallated azetidine intermediate is formed, it can be "trapped" by a variety of electrophiles, leading to the introduction of new functional groups. uniba.ituni-muenchen.de This process allows for the synthesis of a wide array of substituted azetidines. uniba.it The success and stereochemical outcome of the electrophilic trapping can be dependent on the specific electrophile used. uniba.it For instance, studies on lithiated azetidinols have shown that the stereochemistry of the final product can vary with the electrophile, independent of which proton was initially removed. uniba.it

An interesting observation is the self-condensation of N-Boc-2-phenylazetidine under certain lithiation conditions, leading to the formation of dimeric structures. rsc.org This highlights the complex reactivity of these metallated intermediates. rsc.org

Direct Metal-Based Functionalization

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies. Both kinetic and computational studies have been employed to elucidate the pathways of these transformations. acs.orgcanterbury.ac.nz

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For instance, kinetic investigations of the formation of N-phenylazetidine from the cleavage of N-phenyl-3-aminopropyl phenyl ether have helped to establish the reaction equation and determine the optimal catalyst concentration. canterbury.ac.nz In the synthesis of 2-arylazetidines via ring-closure reactions, the formation of the four-membered azetidine ring is often under kinetic control, favoring it over the thermodynamically more stable five-membered pyrrolidine ring. acs.orgsemanticscholar.org This kinetic preference allows for the selective synthesis of the strained azetidine structure under appropriate reaction conditions. acs.orgsemanticscholar.org The low reaction temperatures employed in these syntheses contribute to the diastereoselectivity by favoring the kinetically controlled product. acs.org

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for understanding the reactivity and selectivity of this compound and related compounds. acs.orgsemanticscholar.org These theoretical studies provide detailed information about reaction mechanisms, transition state structures, and the energies of different reaction pathways. acs.orgresearchgate.net

For example, DFT calculations have been used to explain the regio- and stereoselectivity observed in the synthesis of 2-arylazetidines. acs.orgsemanticscholar.org These calculations have confirmed that the formation of the trans-azetidine product is kinetically favored over the cis-isomer and the corresponding pyrrolidine derivatives. acs.orgresearchgate.net The calculated energy difference between the transition states leading to the trans and cis products is sufficient to explain the observed diastereoselectivity at low temperatures. acs.orgresearchgate.net

Theoretical models have also been employed to investigate the structure and reactivity of metallated azetidine intermediates. uniba.itacs.org These studies help to rationalize the observed stereochemical outcomes of electrophilic trapping reactions and provide insights into the role of factors like coordination and electrostatic effects. uniba.itacs.org For instance, calculations have supported the experimental observation that deprotonation occurs at the benzylic position in certain N-substituted 2-phenylazetidines. researchgate.net

Table of Reaction Parameters for Lithiation of N-Boc this compound rsc.org

| Parameter | Condition | Outcome |

| Lithiating Agent | s-BuLi (3 equiv) | Complete conversion |

| n-HexLi, n-BuLi, LDA, LTMP | Unreacted starting material or complex mixtures | |

| Solvent | THF | Optimal |

| 2-MeTHF, toluene/tmeda, Et2O/tmeda | Complex reaction mixtures | |

| Temperature | -98 °C | Optimal for self-condensation |

| > -98 °C | Complex reaction mixtures | |

| Concentration | 0.05 M | Optimal |

| > 0.05 M | Complex reaction mixtures | |

| Reaction Time | 5 minutes | Optimal |

| > 5 minutes | Complex reaction mixtures |

Derivatization and Chemical Transformations of 2 Phenylazetidine

Modifications at the Nitrogen Atom

The secondary amine functionality of the azetidine (B1206935) ring is a primary site for derivatization, enabling the introduction of a wide array of substituents that can modulate the compound's physical, chemical, and biological properties.

The nitrogen atom of 2-phenylazetidine can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the parent azetidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide.

N-acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This transformation is commonly carried out using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. nih.gov These reactions are generally high-yielding and provide stable N-acylazetidines. For instance, the reaction of an amine with an acyl chloride, often derived from a carboxylic acid and thionyl chloride, is a standard method for amide formation. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound This table is illustrative and based on general procedures for N-alkylation and N-acylation of secondary amines.

| Entry | Electrophile | Reagent/Catalyst | Solvent | Product |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-2-phenylazetidine |

| 2 | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-2-phenylazetidine |

| 3 | Benzoyl chloride | Pyridine | Tetrahydrofuran (B95107) | 1-Benzoyl-2-phenylazetidine |

The nitrogen atom of this compound can be derivatized with sulfonyl groups to form sulfonamides. A particularly common and important class of these derivatives are the N-tosyl compounds. The synthesis of 2-aryl-N-tosylazetidines can be achieved in excellent yields. A general method involves the conversion of the corresponding γ-amino alcohol to the N-tosylazetidine by treatment with tosyl chloride (TsCl) in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as tetrahydrofuran (THF) at reflux. iitk.ac.in This intramolecular cyclization proceeds efficiently to yield the desired N-tosylazetidine. iitk.ac.in

The N-tosyl group is a robust protecting group and also acts as an activating group, rendering the azetidine ring more susceptible to nucleophilic attack and ring-opening reactions, thus expanding its synthetic utility.

Table 2: Synthesis of N-Tosyl-2-phenylazetidine Based on a general procedure for the synthesis of 2-aryl-N-tosylazetidines. iitk.ac.in

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 3-Amino-3-phenyl-1-propanol | TsCl, KOH | THF | Reflux, 30 min | 2-Phenyl-1-tosylazetidine | Excellent |

The removal of N-protecting groups is a crucial step in many synthetic sequences to liberate the free amine for further transformations. The choice of deprotection strategy depends on the nature of the protecting group.

For N-Boc (tert-butyloxycarbonyl) protected azetidines, deprotection is typically accomplished under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate (B1210297) can be employed.

For N-benzyl (Bn) protected azetidines, catalytic hydrogenation is the most common deprotection method. This involves reacting the N-benzylazetidine with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is valued for its mild conditions and clean conversion to the deprotected amine and toluene as the byproduct.

Table 3: Common Deprotection Strategies for N-Protected Azetidines

| Protecting Group | Reagents | Solvent | Common Byproducts |

| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Isobutylene, CO₂ |

| Boc | HCl in Dioxane | Dioxane | Isobutylene, CO₂ |

| Benzyl (Bn) | H₂, Pd/C | Methanol or Ethanol | Toluene |

Modifications at the Phenyl Ring

The phenyl group of this compound is also a site for chemical modification, primarily through electrophilic aromatic substitution reactions. The nature of the azetidinyl substituent influences the reactivity and regioselectivity of these transformations.

The azetidinyl group, specifically the nitrogen atom, has a significant influence on the reactivity of the attached phenyl ring towards electrophiles. The nitrogen lone pair can be donated into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect generally makes the azetidinyl group an activating group. cognitoedu.orgulethbridge.ca

This activation is directed towards the ortho and para positions relative to the point of attachment of the azetidine ring. cognitoedu.orglibretexts.org This is due to the stabilization of the cationic intermediate (the sigma complex) through resonance structures where the positive charge is delocalized onto the nitrogen atom. organicchemistrytutor.com Consequently, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly ortho and para substituted products. The steric bulk of the azetidine ring might favor substitution at the less hindered para position. When the azetidine nitrogen is acylated or sulfonylated, its electron-donating ability is significantly reduced, which in turn deactivates the phenyl ring towards electrophilic substitution.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound This table is based on the general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(4-Nitrophenyl)azetidine and 2-(2-Nitrophenyl)azetidine |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(4-Bromophenyl)azetidine and 2-(2-Bromophenyl)azetidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2-(4-Acetylphenyl)azetidine and 2-(2-Acetylphenyl)azetidine |

The oxidation of the phenyl ring of this compound to a carboxylic acid is a challenging transformation due to the stability of the aromatic system and the potential for oxidation of the azetidine ring. However, powerful oxidizing agents can achieve this conversion.

One potent method for the oxidative cleavage of aromatic rings is through the use of ruthenium tetroxide (RuO₄). acs.org Ruthenium tetroxide, often generated in situ from a ruthenium precursor like ruthenium trichloride (RuCl₃) with a stoichiometric oxidant such as sodium periodate (NaIO₄), is capable of oxidizing electron-rich aromatic rings to carboxylic acids. nih.govresearchgate.net This reaction is typically performed in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water. The conditions are harsh and may not be compatible with all functional groups.

Another method for the cleavage of aromatic rings is ozonolysis. ucla.edu While more commonly used for alkenes and alkynes, under forcing conditions, ozone can cleave benzene (B151609) rings. wikipedia.org An oxidative workup of the ozonolysis reaction, for example with hydrogen peroxide, would be required to yield the carboxylic acid fragments. byjus.com

It is important to note that these oxidative conditions could potentially also lead to the oxidation or degradation of the azetidine ring itself.

Nucleophilic Aromatic Substitution on Activated Phenyl Rings

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the functionalization of aromatic rings. However, unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs). For a substitution to occur on the phenyl ring of a this compound derivative, the ring must be rendered sufficiently electron-deficient.

The reaction typically proceeds via a two-step mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. The stability of the anionic Meisenheimer complex, and thus the reaction rate, is significantly enhanced by EWGs positioned ortho and/or para to the leaving group.

In the context of this compound, SNAr would be a viable strategy for derivatization if the phenyl group is substituted with one or more powerful EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups. The azetidinyl group itself is not strongly activating or deactivating, but the electronic interplay between the strained ring and the aromatic system can influence reactivity nih.gov. The substitution would involve a suitable nucleophile displacing a leaving group, typically a halide, from the activated ring.

Table 1: Representative SNAr on a Hypothetical Activated this compound

| Activating Group (Para to LG) | Leaving Group (LG) | Nucleophile (Nu⁻) | Potential Product |

|---|---|---|---|

| -NO₂ | -F | CH₃O⁻ | 2-(4-methoxy-2-nitrophenyl)azetidine |

| -CN | -Cl | (CH₃)₂NH | 4-(azetidin-2-yl)-3-cyanobenzonitrile |

| -CF₃ | -F | HS⁻ | 2-(4-mercapto-2-(trifluoromethyl)phenyl)azetidine |

Fluorination Strategies for Modified Phenyl Rings

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. Fluorination of the phenyl ring of this compound derivatives is a key strategy for modifying these properties. The most common approach for this transformation is electrophilic aromatic substitution.

Electrophilic fluorination employs reagents with a weakened nitrogen-fluorine (N-F) bond, which deliver an electrophilic fluorine species ("F⁺") to the electron-rich aromatic ring wikipedia.org. A wide array of N-F reagents has been developed, offering varying degrees of reactivity and selectivity wikipedia.orgresearchgate.net. The choice of reagent is critical and depends on the substrate's reactivity to avoid side reactions nih.gov.

For this compound, the azetidinyl substituent would act as an ortho-, para-director. The reaction would involve treating the this compound derivative with an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), in a suitable solvent. The regiochemical outcome can be influenced by other substituents on the aromatic ring and the specific reaction conditions.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, crystalline, and relatively safe to handle researchgate.net. |

| N-Fluorobenzenesulfonimide | NFSI | A very effective and commonly used N-F reagent wikipedia.org. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective reagent for fluorinating carbanions and other nucleophiles wikipedia.org. |

| N-Fluoropyridinium salts | - | Highly reactive agents; reactivity can be tuned by modifying the pyridine ring substituents nih.gov. |

Modifications at the Azetidine Ring Carbons

Introduction of Stereocenters and Chiral Resolution

The stereochemistry of azetidine derivatives is crucial for their biological activity. Consequently, methods for the stereocontrolled synthesis and introduction of new stereocenters are of significant interest.

A scalable, two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines semanticscholar.orgacs.orgresearchgate.net. This approach proceeds under kinetic control, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring semanticscholar.orgacs.orgresearchgate.net. The reaction of N-substituted benzylaminomethyloxiranes with a strong base mixture (e.g., lithium diisopropylamide and potassium tert-butoxide) at low temperatures yields 2-arylazetidines with high diastereoselectivity, predominantly affording the trans isomer researchgate.net.

Furthermore, new stereocenters can be introduced on the azetidine ring through diastereoselective alkylation. For instance, the α-alkylation of N-borane complexes of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters with good stereocontrol nih.gov.

For racemic mixtures of this compound derivatives, chiral resolution is employed to separate the enantiomers.

Diastereomeric Salt Formation : This classical method involves reacting the racemic azetidine (a base) with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts wikipedia.org. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization wikipedia.org.

Chiral Chromatography : Modern high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) provides a powerful analytical and preparative tool for separating enantiomers directly, without derivatization mdpi.compharmtech.com.

Table 3: Diastereoselective Synthesis of 2-Arylazetidines

| Starting Oxirane Substituent | Aryl Group | Product | Diastereomeric Ratio (trans:cis) | Yield |

|---|---|---|---|---|

| -H | Phenyl | 3-hydroxymethyl-2-phenylazetidine | >95:5 | 87% |

| -H | 4-Chlorophenyl | 2-(4-chlorophenyl)-3-(hydroxymethyl)azetidine | >95:5 | 75% |

| -H | 4-Methoxyphenyl | 3-(hydroxymethyl)-2-(4-methoxyphenyl)azetidine | >95:5 | 81% |

Data derived from studies on regio- and diastereoselective synthesis of 2-arylazetidines semanticscholar.orgresearchgate.net.

Functional Group Interconversions

The functionalization of the carbon backbone of the azetidine ring is a key strategy for creating analogues with diverse properties. A notable example involves the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives via the thermal isomerization of kinetically favored aziridine precursors rsc.org. The resulting 3-bromoazetidines are versatile intermediates. The bromine atom at the C3 position can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at this position rsc.org.

Another fundamental transformation is the reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines. This conversion of a carbonyl group to a methylene group is a crucial step in many synthetic routes and can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) rsc.org.

Table 4: Nucleophilic Substitution on 3-Bromoazetidine Derivatives

| Nucleophile | Resulting C3-Substituent | Product Class |

|---|---|---|

| Sodium Azide (NaN₃) | -N₃ (Azido) | 3-Azidoazetidine |

| Potassium Thioacetate (KSAc) | -SAc (Thioacetyl) | 3-Thioacetylazetidine |

| Sodium Malonate | -CH(COOEt)₂ | Azetidine-3-malonic ester |

| Methanol (MeOH) | -OCH₃ (Methoxy) | 3-Methoxyazetidine |

Examples based on the reactivity of 3-bromoazetidines rsc.org.

Formation of Spirocyclic Azetidines

Spirocyclic azetidines, which contain a carbon atom common to both the azetidine and another ring, are of growing interest in drug discovery as they provide three-dimensional complexity and novel structural motifs nih.gov. Several synthetic strategies have been developed to access these compounds.

One effective method involves a two-step sequence starting from common cyclic carboxylic acids. The process includes the synthesis of an intermediate azetidinone, which is subsequently reduced to the final spirocyclic azetidine nih.gov. Another approach is the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents, which can construct densely functionalized spirocyclic NH-azetidines rsc.org. These methods allow for the creation of spirocycles where the azetidine ring is fused at the C2 or C3 position to another carbocyclic or heterocyclic ring system. Recently, "angular" spirocyclic azetidines have been synthesized and validated as effective bioisosteres for common six-membered heterocycles in drug candidates nih.gov.

Telescoping Reactions for Derivatization

Telescoping reactions, often implemented using flow chemistry, involve the sequential execution of multiple synthetic steps in a continuous stream without the isolation and purification of intermediates. This approach offers significant advantages in terms of efficiency, safety, and scalability.

While specific examples for telescoping the derivatization of this compound are not extensively documented, the principles have been applied to closely related azetidine systems. A notable study demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with various alkenes chemrxiv.org. This decarboxylative alkylation was successfully translated from a batch process to a continuous flow setup. The telescoped flow process not only allowed for the reaction to be scaled up to multigram quantities but also increased the efficiency and yield compared to the batch method. This strategy showcases the potential for telescoping reactions to rapidly generate libraries of derivatized alkyl azetidines for medicinal chemistry applications chemrxiv.org.

Table 5: Comparison of Batch vs. Flow Synthesis for Azetidine Derivatization

| Parameter | Batch Synthesis | Telescoped Flow Synthesis |

|---|---|---|

| Scale | mg to g | g to multigram (48 g in one run) |

| Efficiency | Lower throughput | Higher throughput, continuous process |

| Yield | Variable (e.g., 45%) | Often improved (e.g., 61%) |

| Safety | Requires handling of intermediates | Contained system, minimizes exposure |

Data based on the photochemical modification of azetidine-2-carboxylic acids chemrxiv.org.

Spectroscopic and Advanced Characterization of 2 Phenylazetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-phenylazetidine derivatives, providing insights into the molecular skeleton, stereochemistry, and the electronic environment of the nuclei.

Proton NMR (¹H NMR) spectroscopy is fundamental for determining the constitution and relative stereochemistry of this compound derivatives. The chemical shifts (δ), multiplicities, and coupling constants (J) of the protons on the azetidine (B1206935) ring and its substituents offer a wealth of structural information.

The protons on the four-membered azetidine ring typically appear as distinct signals in the ¹H NMR spectrum. For instance, in some this compound derivatives, the azetidine ring protons can be observed in the range of δ 3.5–4.5 ppm. vulcanchem.com The protons of the phenyl group usually resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. scirp.org

The coupling constants between adjacent protons on the azetidine ring are particularly valuable for establishing the relative stereochemistry of substituents. The magnitude of the vicinal coupling constant (³J) between protons on C2 and C3, and C3 and C4, can help differentiate between cis and trans isomers.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| 1-(pyridin-4-yl)-4-phenylazetidin-2-one | DMSO-d₆ | CH (azetidine) | 5.16 | d | - | scirp.org |

| CH (azetidine) | 5.44 | d | - | scirp.org | ||

| Ar-H (phenyl) | 7.25 - 7.29 | m | 7.26 | scirp.org | ||

| Ar-H (pyridine) | 7.38 | q | 8.59 | scirp.org | ||

| Ar-H (pyridine) | 7.86 | d | - | scirp.org | ||

| Ar-H (pyridine) | 8.45 | d | - | scirp.org | ||

| Ar-H (pyridine) | 8.59 | s | - | scirp.org | ||

| 1-(4-methoxyphenyl)-4-(pyridin-4-yl)azetidin-2-one | DMSO-d₆ | OCH₃ | 3.83 | s | - | scirp.org |

| CH (azetidine) | 5.16 | d | - | scirp.org | ||

| CH (azetidine) | 5.44 | d | - | scirp.org | ||

| Ar-H (phenyl) | 7.04 - 7.38 | m | 7.26 | scirp.org |

This table is for illustrative purposes and specific values may vary based on the full molecular structure and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound derivatives. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

The chemical shifts of the carbon atoms in the azetidine ring are particularly diagnostic. For example, in some derivatives, the carbon atoms of the azetidine ring can appear at various chemical shifts, with C2 and C4 often resonating at different positions depending on the substituents. scirp.org The carbons of the phenyl group typically appear in the aromatic region of the spectrum, generally between δ 125 and 150 ppm. oregonstate.edu The presence of other functional groups, such as carbonyls or methoxy (B1213986) groups, will also give rise to characteristic signals. scirp.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-4-(pyridin-4-yl)azetidin-2-one | DMSO-d₆ | C=O | 162.2 | scirp.org |

| C (azetidine) | 68.1 | scirp.org | ||

| C (azetidine) | 62.0 | scirp.org | ||

| Aromatic C | 122.3 - 148.4 | scirp.org | ||

| 1-(4-methoxyphenyl)-4-(pyridin-4-yl)azetidin-2-one | DMSO-d₆ | OCH₃ | 55.8 | scirp.org |

| C (azetidine) | 68.1, 62.0 | scirp.org | ||

| C=O | 162.2 | scirp.org |

This table is for illustrative purposes and specific values may vary based on the full molecular structure and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for confirming the stereochemistry of this compound derivatives, particularly for distinguishing between diastereomers. longdom.org These experiments provide information about through-space correlations between protons that are in close proximity. columbia.edu

In the context of this compound derivatives, ROESY and NOESY can be used to establish the relative orientation of substituents on the azetidine ring. For example, a cross-peak between a proton on the phenyl group at C2 and a proton on a substituent at C3 or C4 would indicate that these groups are on the same face of the azetidine ring (cis relationship). The absence of such a cross-peak would suggest a trans relationship. univ-lille1.fr The ROESY experiment is often preferred for medium-sized molecules as the ROE is always positive, simplifying interpretation. columbia.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to the various functional groups within the molecule. For instance, the N-H stretching vibration of a secondary amine in the azetidine ring typically appears as a weak to medium band around 3300-3500 cm⁻¹. If the nitrogen is part of an amide (azetidin-2-one), a strong C=O stretching absorption will be observed in the range of 1680-1750 cm⁻¹. scirp.orgathabascau.ca

The aromatic C-H stretching vibrations of the phenyl group are usually found just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. libretexts.org Other functional groups, such as chloro or methoxy substituents, will also exhibit characteristic absorption bands. scirp.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Amine (secondary) | N-H stretch | 3300 - 3500 | Weak-Medium | athabascau.ca |

| Amide (in azetidinone) | C=O stretch | 1680 - 1750 | Strong | scirp.orgathabascau.ca |

| Aromatic Ring | C-H stretch | > 3000 | Variable | libretexts.org |

| C=C stretch | 1450 - 1600 | Variable | libretexts.org | |

| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong | libretexts.org |

This table provides general ranges. Specific peak positions can be influenced by the molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound derivatives. In MS, molecules are ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Standard mass spectrometry provides the nominal molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the precise elemental formula of a molecule. utmb.edu This is particularly useful for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the cleavage of the azetidine ring or the loss of substituents can lead to characteristic fragment ions. nih.gov

For instance, in the analysis of certain this compound derivatives, the molecular ion peak [M+H]⁺ can be readily identified, confirming the molecular weight. scirp.orgrsc.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(pyridin-4-yl)-4-phenylazetidin-2-one |

| 1-(4-methoxyphenyl)-4-(pyridin-4-yl)azetidin-2-one |

| 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride |

Molecular Weight Determination and Elemental Composition

The foundational characterization of this compound derivatives begins with the determination of their molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is a key technique for accurately determining the molecular weight. For instance, the molecular formula of this compound is C₉H₁₁N, which corresponds to a computed molecular weight of 133.19 g/mol . nih.gov The molecular formula for 2-(4-(Methoxymethyl)phenyl)azetidine is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol . vulcanchem.com Similarly, the hydrochloride salt of 3-(2-(Trifluoromethyl)phenyl)azetidine has a molecular formula of C₁₀H₁₁ClF₃N and a molecular weight of 237.65 g/mol . vulcanchem.com